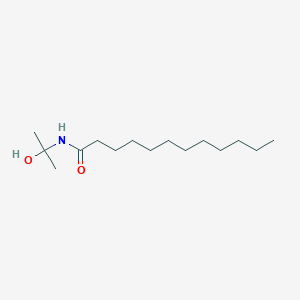
2-(4-methylpentyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpentyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often explored for their potential therapeutic properties, including anticonvulsant, anticancer, and antipsychotic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with 4-methylpentylamine in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
2-(4-methylpentyl)isoindole-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-methylpentyl)isoindole-1,3-dione involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound modulates dopamine receptor D2 and other neurotransmitter receptors, influencing neuronal activity.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in neuronal excitability.
Protein Aggregation: Inhibition of β-amyloid protein aggregation, which is implicated in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar biological activities.
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione: A derivative with potential anticancer properties.
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its cytotoxic effects on cancer cells.
Uniqueness
2-(4-methylpentyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(4-methylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Clave InChI |
LETPNCYMLNBGKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
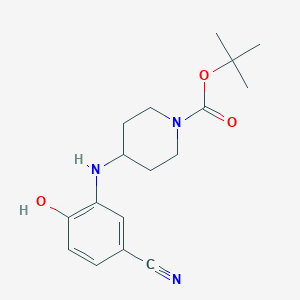
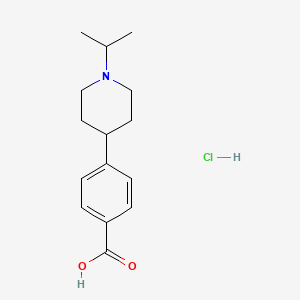
![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
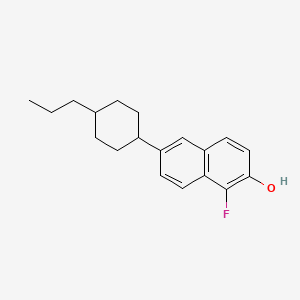
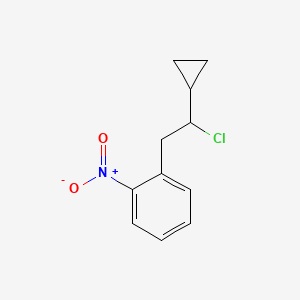



![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)



